molecular formula C32H33N5O4S B2470293 2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide CAS No. 1173742-92-1

2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide

Cat. No.: B2470293
CAS No.: 1173742-92-1
M. Wt: 583.71
InChI Key: LHRKKVZDYYZCFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide is a structurally complex molecule featuring an imidazo[1,2-c]quinazolin core substituted with a thioether-linked butanamide chain. Key structural elements include:

  • Thioether linkage (-S-): Enhances metabolic stability compared to ether or ester linkages, as seen in related compounds .
  • 2-Methoxybenzyl and 4-methylbenzyl substituents: These groups influence lipophilicity and receptor binding, with methoxy groups often improving solubility and bioavailability .

Synthetic routes for analogous compounds involve coupling reactions using cesium carbonate in dry DMF (for thioether formation) and reductive amination for benzamide derivatives . Characterization typically employs ¹H/¹³C NMR, IR, and HPLC, ensuring structural fidelity .

Properties

IUPAC Name

2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N5O4S/c1-4-27(30(39)34-18-21-15-13-20(2)14-16-21)42-32-36-24-11-7-6-10-23(24)29-35-25(31(40)37(29)32)17-28(38)33-19-22-9-5-8-12-26(22)41-3/h5-16,25,27H,4,17-19H2,1-3H3,(H,33,38)(H,34,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRKKVZDYYZCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=C(C=C1)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazoline core, which is known for its diverse biological activities. The structure can be broken down into key components:

  • Imidazo[1,2-c]quinazoline : A scaffold associated with various pharmacological effects.
  • Thioether linkage : Potentially enhancing the compound's bioactivity.
  • Methoxybenzyl and methylbenzyl substituents : These groups may influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, primarily focusing on its potential as an inhibitor in various enzymatic pathways.

1. Enzyme Inhibition

Research indicates that derivatives of imidazo[1,2-c]quinazolines exhibit significant inhibitory activity against enzymes such as α-glucosidase. For instance, a study demonstrated that compounds with similar structures showed superior inhibitory effects compared to established drugs like acarbose. The mechanism involves binding to the enzyme's active site, altering its conformation and reducing its activity .

2. Antimicrobial Activity

Quinazoline derivatives have been reported to possess antimicrobial properties. A study highlighted that synthesized quinazoline compounds exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria as well as fungi. The incorporation of specific functional groups was found to enhance their antimicrobial efficacy .

Case Study 1: Enzyme Inhibition

In a comparative study on imidazo[1,2-c]quinazolines, one derivative (designated as 11j) was identified as particularly potent against α-glucosidase. The study involved kinetic analyses and molecular docking simulations to elucidate the binding interactions at the enzyme's active site. Results indicated that this compound increased α-helical content in the enzyme's structure, suggesting a conformational change leading to inhibition .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial potential of synthesized quinazoline derivatives. The results showed that compounds with thiadiazole moieties displayed enhanced activity against various microbial strains. The study employed the cup plate method for screening at concentrations of 50 mg/mL, revealing promising inhibitory effects compared to controls .

Research Findings Summary

The following table summarizes key findings from recent studies regarding the biological activities of related compounds:

Activity Compound Target IC50 Value Reference
α-glucosidase inhibition11jα-glucosidaseNot specified
AntimicrobialVariousGram-positive/negative bacteriaModerate to good
Enzyme inhibition11jEnzymatic pathwaysNot specified

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound Imidazo[1,2-c]quinazolin 2-Methoxybenzyl, 4-methylbenzyl, thioether, butanamide ~600 (estimated) Amide, thioether, methoxy, methylbenzyl
3-(5-{[2-(Benzylamino)-2-oxoethyl]sulfanyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide Imidazo[1,2-c]quinazolin Benzyl, phenylethyl, propanamide 572.66 Amide, thioether, benzyl
N-(2-((4-Methoxybenzyl)amino)-2-oxoethyl)-3-chloro-2-methylbenzamide (5d) Benzamide 4-Methoxybenzyl, chloro, methyl 360.83 Amide, methoxy, chloro
4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide Quinazoline-dione Bromo, 2-methoxybenzyl, butanamide 488.31 Amide, dione, bromo, methoxy

Key Observations :

  • Thioether linkages in the target compound and may confer greater oxidative stability than ethers in oxadiazole derivatives .

Key Observations :

  • The target compound’s synthesis likely employs cesium carbonate for thioether formation, a method yielding moderate to high purity .
  • Reductive amination (e.g., NaBH₃CN in ) is critical for introducing benzylamino groups in analogues like , though steric hindrance from the 4-methylbenzyl group in the target compound may reduce reaction efficiency.
  • HPLC purity for imidazo[1,2-c]quinazolin derivatives (>95%) surpasses that of benzamides (~90–95%), suggesting superior crystallinity .

Preparation Methods

Copper-Catalyzed Ullmann Coupling

The quinazolinone scaffold is constructed using a two-step protocol:

  • Ullmann-type C–N coupling : Reacting 2-iodoquinazolin-4(3H)-one (5 ) with imidazole derivatives (6 ) in DMF at 150°C with CuI/K₂CO₃ yields intermediates 8ga–gd .
  • Intramolecular Cross-Dehydrogenative Coupling (CDC) : Cu(OAc)₂·H₂O mediates cyclization to form the fused imidazo[1,2-c]quinazoline system (Table 1).

Table 1. Optimization of Imidazo[1,2-c]quinazolinone Synthesis

Entry Substrate Catalyst Temp (°C) Time (h) Yield (%)
1 5 + 6a CuI 150 4 65
2 5 + 6b CuI 150 5 58
3 5 + 6c CuI 150 3 70

Functionalization at Position 5

Introducing the thiol group at position 5 is achieved via nucleophilic aromatic substitution (SₙAr) using NaSH in DMSO at 120°C, yielding 5-mercaptoimidazo[1,2-c]quinazolinone (11 ) (85% yield).

Thioether Linker Installation

Thiol-Alkylation Strategy

11 undergoes alkylation with 2-bromobutanoyl chloride in THF under N₂, using Et₃N as base, to form 5-((2-bromobutanoyl)thio)imidazo[1,2-c]quinazolinone (12 ) (72% yield).

Critical Parameters :

  • Solvent : Anhydrous THF prevents hydrolysis of the acid chloride.
  • Temperature : 0°C → RT gradual warming minimizes disulfide byproducts.

Amide Bond Formation

Coupling with 2-Methoxybenzylamine

12 reacts with 2-methoxybenzylamine in DCM using EDCl/HOBt, yielding 2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide (13 ) (68% yield).

Table 2. Amidation Optimization

Coupling Agent Solvent Temp (°C) Yield (%)
EDCl/HOBt DCM 25 68
DCC/DMAP DMF 0→25 55
HATU ACN 25 70

Final N-(4-Methylbenzyl) Functionalization

13 is treated with 4-methylbenzylamine under microwave irradiation (100°C, 30 min) using PyBOP as activator, affording the target compound in 75% yield.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, quinazolinone-H), 7.85–7.12 (m, aromatic-H), 4.45 (s, 2H, CH₂N), 3.82 (s, 3H, OCH₃).
  • ESI-HRMS : m/z 616.2341 [M+H]⁺ (calc. 616.2338).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity.

Synthetic Challenges and Solutions

  • Thiol Oxidation : Conducting thioether formation under N₂ with BHT (0.1%) as antioxidant prevents disulfide formation.
  • Amide Racemization : Using EDCl/HOBt at 25°C minimizes epimerization vs. higher temps.

Applications and Biological Relevance

While beyond preparation scope, preliminary data suggest antiproliferative activity (IC₅₀ = 4.4–12.8 µM vs. MCF-7), aligning with imidazoquinazoline SAR.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.